molecular formula C16H25N3O3 B2641447 5-cyclopropyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1396627-43-2

5-cyclopropyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2641447
CAS RN: 1396627-43-2
M. Wt: 307.394
InChI Key: KSZAFGRPTDYJNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

WAY-100635 and GR127935: Effects on 5-HT Neurones

Research on compounds such as WAY-100635 highlights the study of selective 5-HT1A receptor antagonists and their effects on serotonin-containing neurons. These compounds are used to understand serotonin's role in various neurological processes and disorders (Craven, Grahame-Smith, & Newberry, 1994).

Antimicrobial and Antitumor Agents

Another area of research involves the synthesis of novel compounds with potential antimicrobial and antitumor activities. Studies like those conducted by Abu‐Hashem et al. (2020) explore derivatives of visnaginone and khellinone as anti-inflammatory and analgesic agents, indicating the broad scope of applications for compounds with complex structures including isoxazole rings (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

The study of pyrazole and pyrimidine derivatives, as discussed by Hassan et al. (2014), investigates their cytotoxicity against cancer cells, providing insight into the design of new anticancer agents with potential specificity and efficacy (Hassan, Hafez, & Osman, 2014).

Molecular Interactions with Receptors

Research on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide explores interactions with CB1 cannabinoid receptors, shedding light on the design of receptor-specific drugs with therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

5-cyclopropyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-21-9-8-19-6-4-12(5-7-19)11-17-16(20)14-10-15(22-18-14)13-2-3-13/h10,12-13H,2-9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZAFGRPTDYJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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